

The Discovery and Synthesis of MHJ-627: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: MHJ-627

Cat. No.: B12373541

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Executive Summary

This document provides a detailed technical overview of the discovery, synthesis, and biological evaluation of Gefitinib, a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Gefitinib was one of the first targeted therapies developed for non-small cell lung cancer (NSCLC) harboring activating mutations in the EGFR gene. This guide covers the initial lead identification, structure-activity relationship (SAR) studies, optimized chemical synthesis, and key biological assays that defined its pharmacological profile.

Lead Discovery and Optimization

The discovery of Gefitinib originated from a high-throughput screening campaign to identify inhibitors of the EGFR tyrosine kinase. The initial lead compound was a quinazoline derivative with modest potency. A systematic medicinal chemistry effort was undertaken to optimize this lead, focusing on improving potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR)

Key modifications to the quinazoline scaffold were explored to enhance its inhibitory activity. The SAR studies revealed several critical structural features:

- Quinazoline Core: Essential for binding to the ATP pocket of the EGFR kinase domain.
- Anilino Moiety at C4: Crucial for interaction with the hinge region of the kinase.
- Morpholinoethoxy Side Chain at C7: Significantly improved aqueous solubility and pharmacokinetic properties.

The optimization process led to the identification of Gefitinib as the clinical candidate, exhibiting a favorable balance of potency, selectivity, and drug-like properties.

Biological Activity and Pharmacological Profile

Gefitinib's mechanism of action is the competitive inhibition of ATP binding to the EGFR tyrosine kinase domain, which in turn blocks the downstream signaling pathways responsible for cell proliferation, survival, and metastasis.

In Vitro Kinase Inhibition

The inhibitory activity of Gefitinib against various kinases was determined using enzymatic assays. The results demonstrated high potency and selectivity for EGFR.

Kinase	IC ₅₀ (nM)
EGFR	23 - 79
HER2	> 10,000
KDR (VEGFR2)	> 10,000
InsR	> 10,000

Data represents a compilation from various literature sources.

Cellular Activity

The anti-proliferative effects of Gefitinib were evaluated in various cancer cell lines. The compound showed potent growth inhibition in cell lines with activating EGFR mutations.

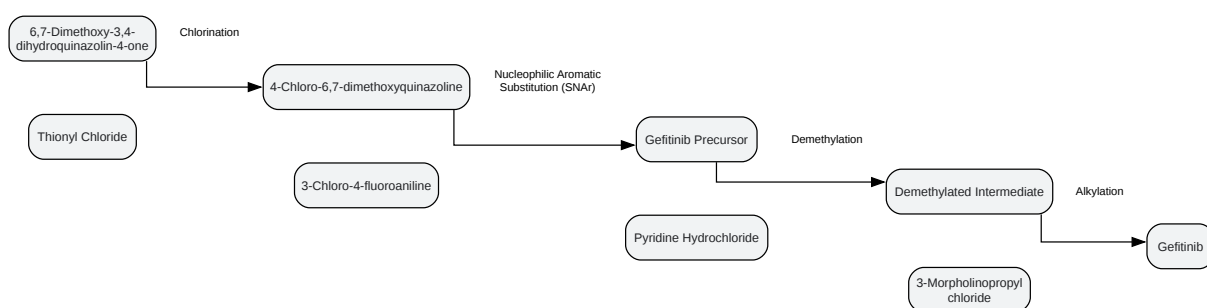
Cell Line	EGFR Status	GI ₅₀ (μM)
PC-9	Exon 19 del	0.015
HCC827	Exon 19 del	0.012
A549	Wild-type	> 10
H1975	L858R/T790M	> 10

Data represents a compilation from various literature sources.

Chemical Synthesis

The synthesis of Gefitinib can be accomplished through a multi-step process, with the key step being the construction of the 4-anilinoquinazoline core.

Synthetic Scheme



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Caption: Synthetic route for Gefitinib.

Experimental Protocol: Synthesis of 4-(3'-Chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline (Gefitinib)

Step 1: Chlorination of the Quinazolinone 6,7-Dimethoxy-3,4-dihydroquinazolin-4-one is refluxed with thionyl chloride to yield 4-chloro-6,7-dimethoxyquinazoline. The excess thionyl chloride is removed under reduced pressure.

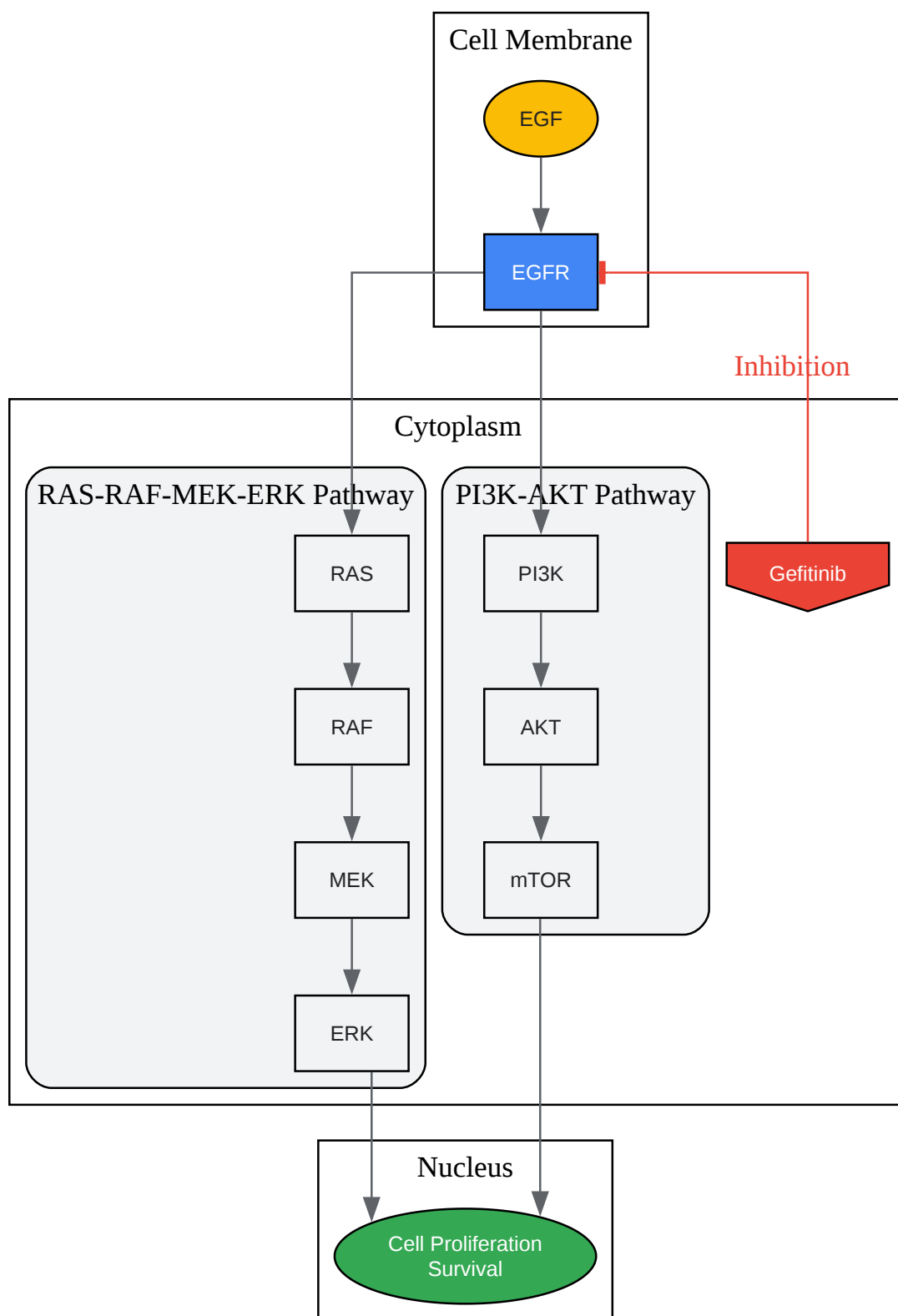
Step 2: Nucleophilic Aromatic Substitution The resulting 4-chloroquinazoline is dissolved in isopropanol, and 3-chloro-4-fluoroaniline is added. The mixture is heated to reflux to afford the 4-(3'-chloro-4'-fluoroanilino)-6,7-dimethoxyquinazoline intermediate.

Step 3: Selective Demethylation The intermediate from Step 2 is heated with pyridine hydrochloride to selectively demethylate the C7 methoxy group, yielding the corresponding 7-hydroxy derivative.

Step 4: Alkylation The 7-hydroxy intermediate is treated with 3-morpholinopropyl chloride in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF) to yield the final product, Gefitinib. The crude product is then purified by recrystallization or column chromatography.

Mechanism of Action and Signaling Pathways

Gefitinib exerts its therapeutic effect by inhibiting EGFR-mediated signaling pathways. In cancer cells with activating EGFR mutations, the receptor is constitutively active, leading to uncontrolled cell growth and proliferation.



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Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Conclusion

Gefitinib represents a landmark achievement in targeted cancer therapy. Its discovery validated the principle of inhibiting specific oncogenic drivers and paved the way for the development of personalized medicine in oncology. The detailed understanding of its synthesis, mechanism of action, and structure-activity relationships continues to inform the design of next-generation kinase inhibitors.

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